Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with an ethyl ester and an ethoxy-oxoethoxy substituent.
Scientific Research Applications
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Future Directions
Mechanism of Action
Target of Action
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines is known to be an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization to yield the desired imidazo[1,2-a]pyridine scaffold . This method is advantageous due to its rapid reaction time and high yield.
Industrial Production Methods
Industrial production of this compound often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high purity and yield . The use of metal catalysts such as palladium (Pd) or copper (Cu) can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and are known for their wide range of biological activities.
Imidazo[1,2-b]pyridazines: These compounds have a similar core structure but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Uniqueness
Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-3-19-12(17)9-21-11-6-5-7-16-10(8-15-13(11)16)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCLMDAHKVYOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CN2C1=NC=C2C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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